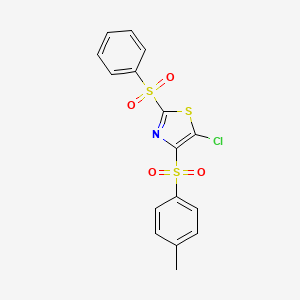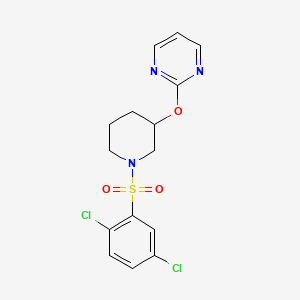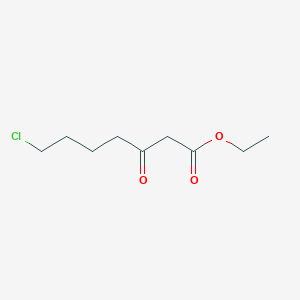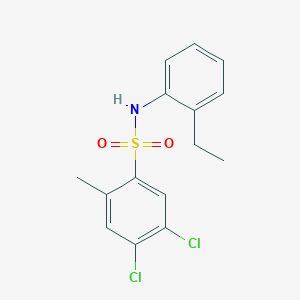
5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole” is a complex organic compound. It contains a thiazole ring which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups including a chloro group, a phenylsulfonyl group, and a tosyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium(II) complexes .Scientific Research Applications
Synthesis and Structural Analysis
5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole serves as a core structure for the synthesis of various derivatives with potential biological activities. A study by Kornienko, Zyabrev, and Brovarets (2014) described the cyclocondensation of isothiocyanate with sodium sulfide to form sodium 4-tosyl-5-chlorothiazole-2-thiolate, which upon methylation or benzylations yields derivatives with quantitative outcomes. These compounds, including 2-(methylsulfonyl)-4-tosyl-5-chlorothiazole and 4-tosyl-5-chlorothiazole-2-sulfonyl chloride, demonstrated significant reactivity, suggesting their utility in the regioselective synthesis of trisubstituted 1,3-thiazoles (Kornienko, Zyabrev, & Brovarets, 2014).
Antibacterial and Antifungal Applications
Derivatives of this compound have shown promising antibacterial and antifungal activities. Łukowska-Chojnacka et al. (2016) synthesized 2,5-disubstituted tetrazole derivatives containing benzothiazole, benzoxazole, or phenylsulfonyl moieties, which demonstrated significant antifungal activity against various moulds and the yeast Candida albicans. These derivatives also showed high cell growth inhibition, indicating their potential as novel antifungal agents (Łukowska-Chojnacka et al., 2016).
Antitubercular and Antiviral Properties
The compound's derivatives also extend their applications towards antitubercular and antiviral activities. Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) synthesized sulfonyl derivatives showing significant activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents. Similarly, Chen et al. (2010) developed sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, demonstrating specific anti-tobacco mosaic virus activity, highlighting the versatility of this compound derivatives in addressing various viral threats (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013; Chen et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYAXMEMWMNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)

![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)
![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)


![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)
